molecular formula C17H14N4OS B5803788 2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol CAS No. 5721-93-7

2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol

Cat. No. B5803788
CAS RN: 5721-93-7
M. Wt: 322.4 g/mol
InChI Key: BFLXEVWHUHAZGS-UHFFFAOYSA-N
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Description

This compound belongs to a class of tetrahydrobenzothienotriazolopyrimidine derivatives. These compounds have been synthesized and investigated for various biological activities. The specific chemical, 2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol, falls within this category with potential antimicrobial properties.

Synthesis Analysis

The synthesis involves several series of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives. Specific methods for creating these compounds involve substituting various functional groups and employing different synthetic pathways to achieve the target molecule. The synthesis process typically involves condensation reactions and subsequent modifications to introduce desired functional groups into the molecular structure (Soliman et al., 2009).

properties

IUPAC Name

2-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c22-12-7-3-1-5-10(12)15-19-16-14-11-6-2-4-8-13(11)23-17(14)18-9-21(16)20-15/h1,3,5,7,9,22H,2,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLXEVWHUHAZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=CC=C5O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416616
Record name STOCK1S-29899
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol

CAS RN

5721-93-7
Record name STOCK1S-29899
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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